

Synthesis of Arformoterol from 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

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Compound of Interest

Compound Name: 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone

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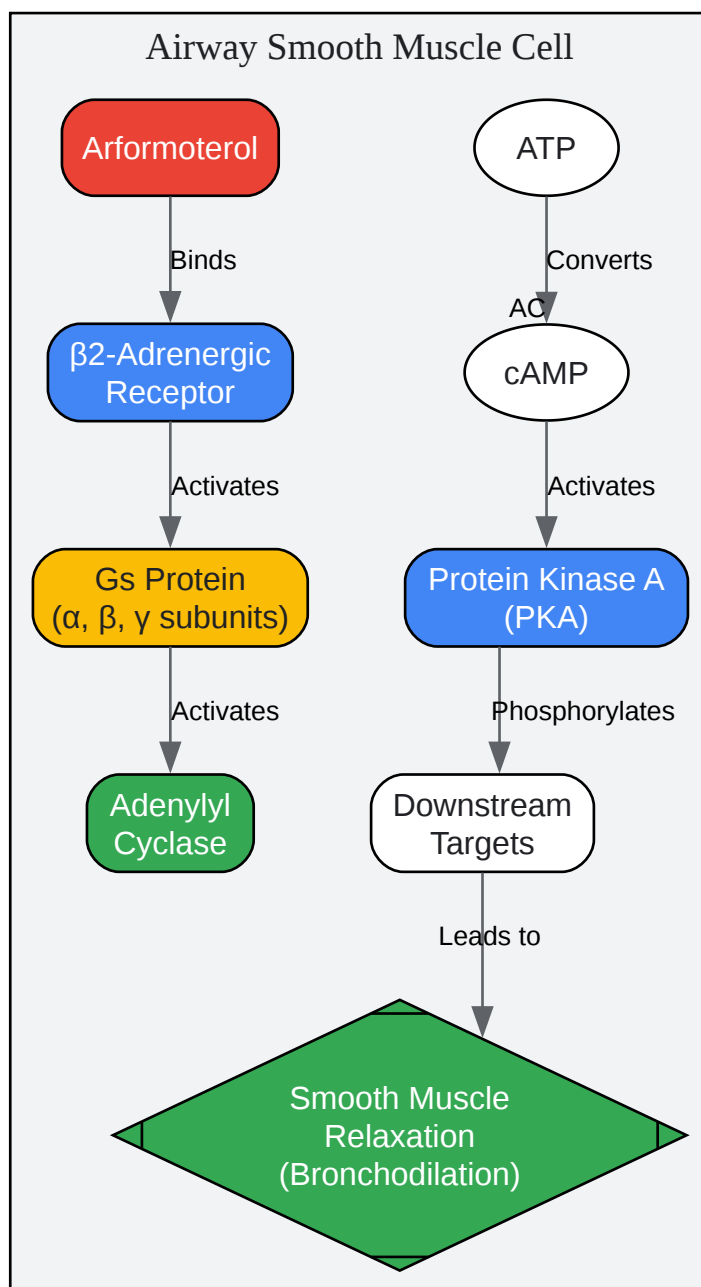
Application Notes and Protocols for the Synthesis of Arformoterol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Arformoterol, a long-acting β_2 -adrenergic receptor agonist, starting from **1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone**. The described synthetic route involves a multi-step process including chiral reduction, condensation, nitro group reduction, formylation, and debenzylation.

Overall Synthetic Workflow

The synthesis of Arformoterol from **1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone** is a five-step process. The workflow begins with an enantioselective reduction of the starting material to form a chiral bromo-alcohol. This intermediate is then condensed with a chiral amine. The subsequent steps involve the reduction of the nitro group, formylation of the resulting amine, and a final debenzylation to yield Arformoterol.



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